molecular formula C13H13NO5S B12064277 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate CAS No. 99148-57-9

3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate

Cat. No.: B12064277
CAS No.: 99148-57-9
M. Wt: 295.31 g/mol
InChI Key: XTMVDYMHFQIDOH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate is a chemical compound that combines the structural features of pyridinecarboxylic acid and methylbenzenesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridinecarboxylic acid, 4-methylbenzenesulfonate typically involves the reaction of 3-pyridinecarboxylic acid with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 3-pyridinecarboxylic acid, 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

    Picolinic Acid (2-Pyridinecarboxylic Acid): Known for its role in metal chelation and biological activities.

    Nicotinic Acid (3-Pyridinecarboxylic Acid):

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Used in the synthesis of pharmaceuticals and as a precursor for various chemical reactions.

Properties

CAS No.

99148-57-9

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;pyridine-3-carboxylic acid

InChI

InChI=1S/C7H8O3S.C6H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;8-6(9)5-2-1-3-7-4-5/h2-5H,1H3,(H,8,9,10);1-4H,(H,8,9)

InChI Key

XTMVDYMHFQIDOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)O

Related CAS

59-67-6 (Parent)

Origin of Product

United States

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